molecular formula C8H7IN2 B13978772 1H-Benzimidazole, 6-iodo-1-methyl-

1H-Benzimidazole, 6-iodo-1-methyl-

Katalognummer: B13978772
Molekulargewicht: 258.06 g/mol
InChI-Schlüssel: MNWJXBOEHUKCOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazole, 6-iodo-1-methyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Vorbereitungsmethoden

The synthesis of 1H-Benzimidazole, 6-iodo-1-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with o-phenylenediamine and an appropriate aldehyde or ketone.

    Cyclization: The starting materials undergo cyclization in the presence of an acid catalyst to form the benzimidazole core.

    Methylation: The methyl group is introduced at the 1st position using a methylating agent such as methyl iodide.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1H-Benzimidazole, 6-iodo-1-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki or Sonogashira coupling, leading to the formation of more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazole, 6-iodo-1-methyl- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agriculture: The compound is investigated for its potential use as a pesticide or fungicide.

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole, 6-iodo-1-methyl- depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the iodine atom can enhance its binding affinity and selectivity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

1H-Benzimidazole, 6-iodo-1-methyl- can be compared with other benzimidazole derivatives such as:

    1H-Benzimidazole, 6-chloro-1-methyl-: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.

    1H-Benzimidazole, 6-bromo-1-methyl-:

    1H-Benzimidazole, 6-fluoro-1-methyl-: The fluorine atom provides unique electronic properties and potential for use in medicinal chemistry.

The uniqueness of 1H-Benzimidazole, 6-iodo-1-methyl- lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions.

Eigenschaften

Molekularformel

C8H7IN2

Molekulargewicht

258.06 g/mol

IUPAC-Name

6-iodo-1-methylbenzimidazole

InChI

InChI=1S/C8H7IN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3

InChI-Schlüssel

MNWJXBOEHUKCOJ-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C=C(C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.